Linker Regioisomerism: 2-Hydroxypropyl vs. 3-Hydroxypropyl Positional Differentiation Determines Hydrogen Bond Donor Topology
The target compound places the secondary alcohol at the 2-position of the propyl linker (alpha to the benzofuran ring), whereas the closest positional isomer N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1448137-60-7) shifts the hydroxyl to the 3-position (beta to the benzofuran) [1]. Although both share the molecular formula C₁₉H₁₇NO₅ and identical molecular weight (339.3 g/mol), the 2-hydroxy substitution creates a chiral center one carbon closer to the aromatic system, altering the dihedral angle between the benzofuran plane and the carboxamide nitrogen. This positional change predictably modifies intramolecular hydrogen bonding potential and target-binding pharmacophore geometry, a principle supported by SAR studies on analogous benzodioxole-carboxamide series where linker length and hydroxyl placement critically govern potency [2]. No published head-to-head bioassay comparison between the 2-OH and 3-OH isomers is available.
| Evidence Dimension | Hydroxyl position on propyl linker (atom count from benzofuran C2) |
|---|---|
| Target Compound Data | 2-hydroxypropyl (hydroxyl alpha to benzofuran C2); chiral center at C2 |
| Comparator Or Baseline | 3-hydroxypropyl (hydroxyl beta to benzofuran C2); CAS 1448137-60-7 |
| Quantified Difference | One-carbon shift in hydroxyl placement; identical molecular formula and MW; no comparative bioactivity data available |
| Conditions | Structural comparison based on PubChem computed 2D structures |
Why This Matters
Procurement of the 2-hydroxypropyl isomer rather than the 3-hydroxypropyl isomer is essential for any SAR program exploring linker geometry–activity relationships; the two isomers are not interchangeable despite identical molecular weight.
- [1] PubChem. N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide (CID 86267091) and N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide (CID entries). National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Knez D, Coquelle N, Pišlar A, et al. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. Drug Des Devel Ther. 2020;14:371-393. (Exemplifies class-level SAR for benzodioxole-5-carboxamide linker sensitivity). View Source
